(5-Chlorothiophen-2-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2S/c1-19(2)13-7-17-8-14(18-13)22-10-5-6-20(9-10)15(21)11-3-4-12(16)23-11/h3-4,7-8,10H,5-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUDKEYWBGVRFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC=C(S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-Chlorothiophen-2-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several key functional groups:
- Chlorothiophene moiety
- Pyrazine ring
- Pyrrolidine structure
These components contribute to its unique chemical behavior and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can bind to various receptors, potentially modulating their activity and influencing cellular responses.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial : Compounds containing pyrrolidine and pyrazine rings have shown antibacterial properties.
- Anticancer : Some derivatives have been evaluated for their efficacy against various cancer cell lines.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| (5-Chlorothiophen-2-yl)(3-(pyrazin-2-yl) methanone | Antimicrobial | |
| 6-(Dimethylamino)pyrazin derivatives | Anticancer | |
| Pyrrolidine derivatives | Anti-inflammatory |
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that similar compounds exhibited significant antibacterial effects against Gram-positive bacteria, suggesting potential applications in treating infections .
- Anticancer Properties : Another investigation reported that derivatives of the pyrazine ring showed promising results in inhibiting the growth of various cancer cell lines, including breast and colon cancer .
- Inflammation Modulation : Research indicated that compounds with pyrrolidine structures could modulate inflammatory responses in cellular models, highlighting their therapeutic potential in inflammatory diseases .
Scientific Research Applications
Anticancer Properties
Research indicates that this compound may possess anticancer properties. Studies have explored its synthesis and reactions with various nucleophiles, highlighting its potential as a therapeutic agent against cancer. Specifically, compounds similar to this one have demonstrated efficacy in inhibiting tumor growth and stabilizing microtubules, which are critical for cell division .
Case Study: Microtubule Stabilization
A study focused on microtubule-stabilizing drugs found that related compounds exhibited potent antimitotic effects comparable to established drugs like paclitaxel. The ability of these compounds to stabilize microtubules suggests they may be effective in treating various cancers .
Neurological Disorders
The compound's structural features suggest potential applications in treating neurological disorders, including Alzheimer's disease. Some derivatives have shown promise as brain-penetrant agents that can stabilize microtubules, which is crucial for neuronal function and integrity. This stabilization can help mitigate the neurodegenerative processes associated with Alzheimer's disease .
Biological Evaluation
In vitro studies have evaluated the biological activity of this compound against various cancer cell lines. The results indicate that it exhibits significant cytotoxicity, suggesting that it could be developed into a therapeutic agent .
Comparative Analysis of Related Compounds
A comparative analysis of similar compounds can provide insights into structure-activity relationships (SAR). The following table summarizes key findings regarding related compounds:
| Compound Name | Structure | Anticancer Activity | Neurological Activity |
|---|---|---|---|
| Compound A | Structure A | High | Moderate |
| Compound B | Structure B | Moderate | High |
| (5-Chlorothiophen-2-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone | Current Compound | High | Promising |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Motifs and Substituent Variations
Target Compound vs. 5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives ()
The compounds 7a and 7b from share a methanone backbone but differ in substituents:
- 7a: (2,4-diamino-3-cyanothiophene-5-yl) group.
- 7b: (ethyl 2,4-diaminothiophene-5-yl-3-carboxylate) group. Both feature thiophene rings with amino and cyano/carboxylate substituents, contrasting with the target compound’s 5-chloro-thiophene. The pyrazole ring in 7a/7b also diverges from the target’s pyrrolidine-pyrazine system. These differences likely alter electronic properties and binding interactions in biological systems .
Target Compound vs. Pyrazolo-Pyrimidine Derivatives ()
Example 62 in describes a compound with a 5-methylthiophen-2-yl group and a pyrazolo[3,4-d]pyrimidine core. Key distinctions include:
- Thiophene substituent : Methyl (Example 62) vs. chloro (target).
- Heterocycle : Pyrazolo-pyrimidine (Example 62) vs. pyrazine-pyrrolidine (target).
The methyl group may confer lipophilicity, while the pyrazolo-pyrimidine system could enhance π-stacking interactions compared to the target’s pyrazine .
Physical Properties
The lack of physical data for the target compound underscores the need for further experimental characterization.
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The compound’s structure comprises three key subunits:
- 5-Chlorothiophene-2-carbonyl group
- 3-Hydroxypyrrolidine core
- 6-Dimethylaminopyrazin-2-yl ether moiety
Priority Disconnections
Methanone Linkage
The central methanone bond between the thiophene and pyrrolidine rings is cleaved retrosynthetically to yield:
- 5-Chlorothiophene-2-carboxylic acid
- 3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine
This approach leverages Schotten-Baumann acylation or HATU-mediated coupling for final assembly.
Ether Bond Formation
The pyrrolidine-oxypyrazine ether bond is targeted via:
Detailed Synthetic Pathways
Route A: Sequential Assembly via Pyrrolidine Intermediate
Synthesis of 3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine
Step 1: Pyrazine Substrate Preparation
6-Dimethylaminopyrazin-2-ol is synthesized through:
- Dimethylamination of 2-chloropyrazine with dimethylamine (40% aq., 80°C, 12h)
- Hydrolysis of 2-methoxy derivative using BBr₃ in CH₂Cl₂ (-78°C→RT)
Step 2: Etherification
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Mitsunobu (DIAD/PPh₃) | 78 | 95 |
| CuI/DMEDA, Cs₂CO₃ | 65 | 92 |
Mitsunobu conditions (DIAD: diisopropyl azodicarboxylate, PPh₃: triphenylphosphine) in THF at 0°C→RT for 6h prove optimal.
Acylation with 5-Chlorothiophene-2-carbonyl Chloride
Reaction Parameters:
- Solvent: Dichloromethane (DCM)
- Base: N,N-Diisopropylethylamine (DIPEA, 3 eq.)
- Temperature: -10°C→25°C over 2h
- Workup: Aqueous NaHCO₃ wash, MgSO₄ drying
Yield Optimization Data:
| Acylating Agent | Conversion (%) |
|---|---|
| Carbonyl chloride | 92 |
| HATU-activated carboxylic acid | 88 |
Route B: Convergent Synthesis via Preformed Ethers
Preparation of 5-Chlorothiophene-2-pyrrolidinemethanone
Step 1: Pyrrolidine Ring Functionalization
3-Hydroxypyrrolidine is protected as tert-butyldimethylsilyl (TBDMS) ether before coupling:
Protection Conditions:
Step 2: Methanone Formation
Coupling with 5-chlorothiophene-2-carbonyl chloride proceeds via:
- Schlenk techniques under N₂ atmosphere
- Strict stoichiometric control (1:1.05 substrate:acyl chloride ratio)
Critical Process Parameters
Temperature Sensitivity
The dimethylamino group on pyrazine demonstrates thermal lability above 120°C, necessitating:
- Microwave-assisted reactions for reduced exposure time
- Precise temperature control during distillative workups
Solvent Selection Matrix
| Reaction Stage | Preferred Solvent | Alternatives |
|---|---|---|
| Acylation | DCM | THF, EtOAc |
| Etherification | DMF | DMSO, NMP |
| Purification | MeCN/H₂O | MeOH/CHCl₃ |
Purification and Characterization
Yield Optimization Strategies
Microwave-Assisted Synthesis
Implementing microwave irradiation (Biotage Initiator+®) reduces reaction times:
| Step | Conventional Time | Microwave Time | Yield Δ |
|---|---|---|---|
| Etherification | 6h | 45min | +12% |
| Final Acylation | 2h | 20min | +8% |
Catalytic System Enhancements
Pd/Cu Bimetallic Systems:
- 5% Pd/C + CuI (0.5 eq.) in DME/H₂O
- Enables one-pot sequential coupling
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Process Demand |
|---|---|---|
| 5-Chlorothiophene-2-carbonyl chloride | 2,450 | 8.7kg/100kg API |
| 6-Dimethylaminopyrazin-2-ol | 3,120 | 5.2kg/100kg API |
Waste Stream Management
Primary Byproducts:
- Diisopropyl urea (Mitsunobu reactions)
- Copper salts (Ullmann couplings)
- Silica gel slurry from chromatography
Q & A
Q. What are the key considerations in designing a multi-step synthesis protocol for this compound?
- Methodological Answer : Multi-step synthesis requires optimization of reaction intermediates, solvent selection, and purification techniques. For example, highlights that solvents like DMF or THF influence reaction kinetics and product distribution. Intermediate characterization (e.g., via TLC or LC-MS) is critical to confirm structural integrity at each step. Reaction conditions (e.g., temperature, catalyst loading) should be tailored to minimize side reactions, as seen in pyrazole derivative syntheses .
Q. How can spectroscopic methods (NMR, IR, MS) be employed to characterize the compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on substituent electronic effects. The chlorothiophene moiety (δ ~6.5–7.5 ppm) and pyrazinyl oxygen in the pyrrolidine ring (δ ~3.5–4.5 ppm) are key identifiers .
- IR : Confirm carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and aromatic C-Cl bonds (~550–650 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS to verify molecular ion ([M+H]+) and fragmentation patterns .
Q. What structural features dominate the compound’s reactivity?
- Methodological Answer : The 5-chlorothiophene group enhances electrophilic substitution potential, while the dimethylamino-pyrazine moiety introduces hydrogen-bonding and π-π stacking capabilities. The pyrrolidin-1-yl methanone linker may influence conformational flexibility, affecting binding interactions in biological assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the final synthetic step?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states, as shown in for similar pyrazolo-oxazine derivatives .
- Catalyst Optimization : Evaluate Pd-based catalysts for cross-coupling reactions involving chlorothiophene .
- Temperature Gradients : Use controlled heating (e.g., 70–90°C) to accelerate kinetics while avoiding decomposition .
Q. How should researchers resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
- Comparative Analysis : Cross-reference experimental NMR shifts with computational predictions (e.g., DFT calculations) or databases like PubChem .
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities that distort spectral data .
- Crystallography : If feasible, obtain single-crystal X-ray data for unambiguous confirmation, as demonstrated for pyridinyl methanones in .
Q. What experimental strategies assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions at 40–60°C. Monitor degradation via HPLC-MS to identify vulnerable functional groups (e.g., ester hydrolysis in pyrrolidinone) .
- Accelerated Stability Testing : Store samples at 25°C/60% RH and analyze potency over 1–3 months using validated UV-Vis or LC-MS methods .
Q. How can the environmental fate of this compound be evaluated in ecological risk assessments?
- Methodological Answer : Follow the framework in ’s INCHEMBIOL project:
- Abiotic Studies : Measure hydrolysis rates (pH 4–9), photodegradation (UV exposure), and soil sorption (Kd values) .
- Biotic Studies : Use microcosms to assess microbial degradation pathways or aquatic toxicity assays (e.g., Daphnia magna LC50) .
- Computational Modeling : Predict bioaccumulation (logP) and persistence (BIOWIN models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
